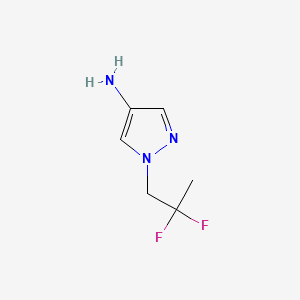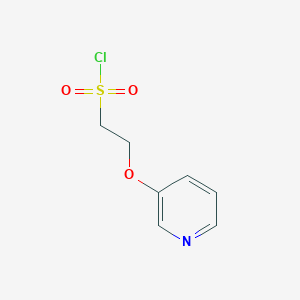
2-(Pyridin-3-yloxy)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-3-yloxy)ethane-1-sulfonyl chloride is an organic compound that features a pyridine ring attached to an ethane sulfonyl chloride group via an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yloxy)ethane-1-sulfonyl chloride typically involves the reaction of pyridine-3-ol with ethane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
For industrial production, the process can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyridin-3-yloxy)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be substituted by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as an electrophile.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Coupling reactions: Palladium catalysts are commonly used, along with bases such as potassium carbonate, in solvents like toluene or ethanol.
Major Products Formed
Nucleophilic substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.
Hydrolysis: The major product is the corresponding sulfonic acid.
Coupling reactions: The major products are biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-3-yloxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Organic synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: It is employed in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs.
Biological studies: The compound is used in the modification of biomolecules to study their functions and interactions.
Industrial applications: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Pyridin-3-yloxy)ethane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis and medicinal chemistry to modify molecules and create new compounds with desired properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Pyridin-2-yloxy)ethane-1-sulfonyl chloride
- 2-(Pyridin-4-yloxy)ethane-1-sulfonyl chloride
- 2-(Pyridin-3-yloxy)ethoxy)ethane-1-sulfonyl chloride
Uniqueness
2-(Pyridin-3-yloxy)ethane-1-sulfonyl chloride is unique due to the position of the pyridine ring, which can influence its reactivity and the types of interactions it can participate in. The ether linkage also provides flexibility in the molecule, which can affect its binding properties and overall stability.
Eigenschaften
Molekularformel |
C7H8ClNO3S |
|---|---|
Molekulargewicht |
221.66 g/mol |
IUPAC-Name |
2-pyridin-3-yloxyethanesulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO3S/c8-13(10,11)5-4-12-7-2-1-3-9-6-7/h1-3,6H,4-5H2 |
InChI-Schlüssel |
FHBVCTIPTVBMSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)OCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine](/img/structure/B13534724.png)



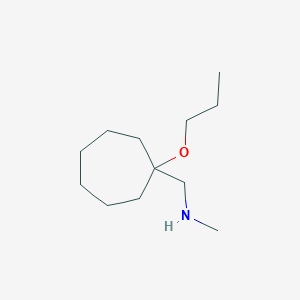


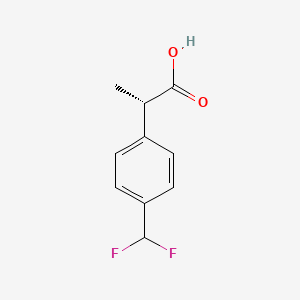
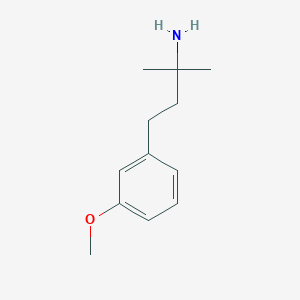
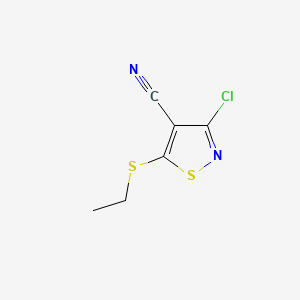
![N-[2-methanesulfonyl-1-(4-methylphenyl)propyl]prop-2-enamide](/img/structure/B13534757.png)
![4,4,5,5-Tetramethyl-2-[5-(propan-2-yl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B13534766.png)

